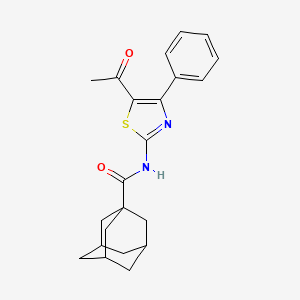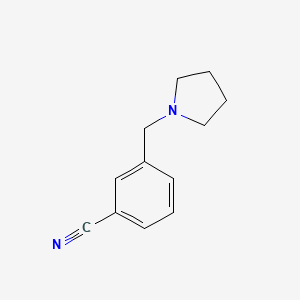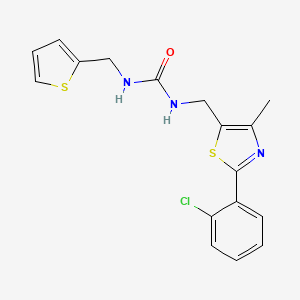
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to the disruption of this pathway and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK activity in cancer cells, leading to the suppression of downstream signaling pathways and the induction of apoptosis. In addition, this compound has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide and other BTK inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers that can predict response to BTK inhibition, and the development of more potent and selective BTK inhibitors.
Métodos De Síntesis
The synthesis of 3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide involves several steps, including the reaction of 4-chloro-3-nitropyridine with cyclopropylamine to form 4-cyclopropylamino-3-nitropyridine. This compound is then reacted with thioacetic acid to form 4-cyclopropylamino-3-nitropyridin-2-ylthioacetic acid. The final step involves the reaction of this compound with pyridine-4-carboxylic acid to form this compound.
Aplicaciones Científicas De Investigación
3-cyano-6-cyclopropyl-2-(methylsulfanyl)-N-(pyridin-4-yl)pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the activity of other cancer therapies.
Propiedades
IUPAC Name |
3-cyano-6-cyclopropyl-2-methylsulfanyl-N-pyridin-4-ylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-22-16-13(9-17)12(8-14(20-16)10-2-3-10)15(21)19-11-4-6-18-7-5-11/h4-8,10H,2-3H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWLFNJGMNVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC(=N1)C2CC2)C(=O)NC3=CC=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


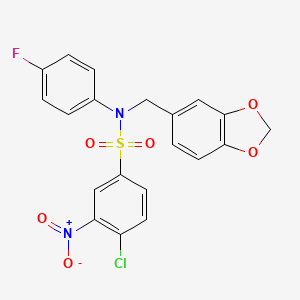
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)
![4-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2454815.png)
![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)
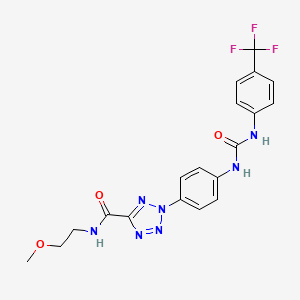
![[3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2454821.png)

![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(3,5-dimethylisoxazol-4-yl)methanone](/img/structure/B2454825.png)

